6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Overview
Description
Synthesis Analysis
The synthesis of new derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involving the substitution in the aliphatic ring has been reported. The bromination of the starting compound followed by reaction with different N-nucleophiles yields new derivatives. NMR spectroscopy has been used to establish the direction of substitution in these compounds (Papoyan et al., 2012).
Molecular Structure Analysis
The structural characteristics of novel synthesis derivatives such as 1,6-dialkylpyrimido[5,4-e]npyridinophane-5,7(1H,6H)-diones have been studied using spectroscopic properties, cyclic voltammetry, X-Ray analysis, and theoretical calculations. These studies reveal the deformation of the pyridine ring and investigate the structural characteristics of these compounds (Nitta et al., 2004).
Chemical Reactions and Properties
The chemical and electrochemical properties of 1,6-dialkylpyrimido[5,4-e]npyridinophane-5,7(1H,6H)-diones have been explored. Deformation of the pyridine ring and isolation of a dihydrogenated derivative highlight the reactivity and potential for further chemical modifications of these compounds (Nitta et al., 2004).
Physical Properties Analysis
The asymmetric unit of certain tetrahydropyrimidine-2,4-dione molecules consists of two molecules and an ethanol molecule, showcasing nearly planar pyrimidine rings. This analysis provides insight into the hydrogen bonding and structural arrangement of these compounds (El‐Brollosy et al., 2012).
Chemical Properties Analysis
The novel photo-induced oxidation reaction of 6,9-disubstituted cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones toward some amines under aerobic conditions illustrates the unique chemical properties of derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. This reaction occurs in an autorecycling process, demonstrating the compounds' oxidizing ability (Naya et al., 2004).
Scientific Research Applications
Synthesis and Antioxidant Activity : 7-Thio derivatives of this compound have been synthesized and tested for antioxidant activity. It was found that their antiradical activity significantly depends on the structure of the substituent in the thioether fragment of the molecule (Kononevich et al., 2014).
Derivative Synthesis Involving Substituted Aliphatic Ring : The bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione resulted in substitution in the aliphatic ring, leading to new derivatives of the starting compound (Papoyan et al., 2012).
Pyrido[3,4-d]pyrimidine Ring System Synthesis : A method for synthesizing the pyrido[3,4-d]pyrimidine ring system from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines has been developed (Noguchi et al., 1988).
Domino Knoevenagel Condensation-Michael Addition-Cyclization : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a reaction involving 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione has been investigated (Ahadi et al., 2014).
Novel Scaffold for VEGFR 2 Inhibitors : A series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been designed, synthesized, and evaluated as a new chemical scaffold with VEGFR 2 inhibitory activity. This research highlights the potential of this compound in the development of new drugs (Sobhy et al., 2019).
Efficient Synthesis Under Microwave Irradiation : A series of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized using barbituric acid under microwave irradiation. This method offers shorter reaction times and higher yields (Gao et al., 2004).
Facile and Concise Route to Novel Heterocycle Derivatives : The synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives was reported, highlighting the versatility of this compound in synthesizing various structurally diverse molecules (Ashraf et al., 2019).
properties
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLURGSDLNKCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282454 | |
Record name | 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24841263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |
CAS RN |
5466-00-2 | |
Record name | 5466-00-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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